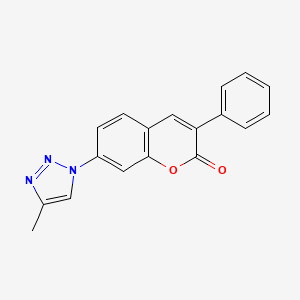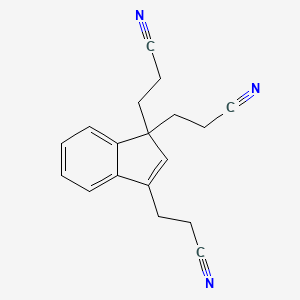![molecular formula C10H7Cl2N3O4 B8046105 2-[(2,6-Dichloro-3-nitrophenyl)methylidene]propanediamide](/img/structure/B8046105.png)
2-[(2,6-Dichloro-3-nitrophenyl)methylidene]propanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,6-Dichloro-3-nitrophenyl)methylidene]propanediamide is a chemical compound that belongs to the class of organic compounds known as nitrobenzenes. These compounds contain a benzene ring substituted with one or more nitro groups. The presence of chlorine atoms and a nitro group in its structure makes it a compound of interest in various chemical and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dichloro-3-nitrophenyl)methylidene]propanediamide typically involves the nitration of 2,6-dichlorobenzaldehyde followed by a condensation reaction with propanediamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the benzene ring. The resulting 2,6-dichloro-3-nitrobenzaldehyde is then reacted with propanediamide under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and solvents that enhance the reaction rate and yield is also common in industrial processes. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.
化学反応の分析
Types of Reactions
2-[(2,6-Dichloro-3-nitrophenyl)methylidene]propanediamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Substituted Derivatives: Substitution reactions yield various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[(2,6-Dichloro-3-nitrophenyl)methylidene]propanediamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-[(2,6-Dichloro-3-nitrophenyl)methylidene]propanediamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways.
類似化合物との比較
Similar Compounds
- 2,6-Dichloro-3-nitropyridine
- 2,6-Dichloro-3-nitrobenzaldehyde
- 2,6-Dichloro-3-nitroaniline
Uniqueness
2-[(2,6-Dichloro-3-nitrophenyl)methylidene]propanediamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
特性
IUPAC Name |
2-[(2,6-dichloro-3-nitrophenyl)methylidene]propanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O4/c11-6-1-2-7(15(18)19)8(12)4(6)3-5(9(13)16)10(14)17/h1-3H,(H2,13,16)(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOSGURCTZWWNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)C=C(C(=O)N)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hcl](/img/structure/B8046061.png)


![3-amino-N-[2-[(3-aminobenzoyl)-methylamino]ethyl]-N-methylbenzamide](/img/structure/B8046089.png)



![2-[(Dimethylamino)methyl]-5-(4-methyl-5-phenyltriazol-2-yl)phenol](/img/structure/B8046117.png)
![1-N,4-N-bis[3-(aminomethyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B8046118.png)
